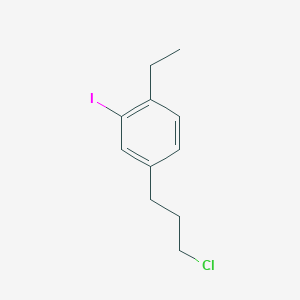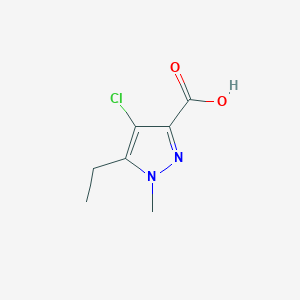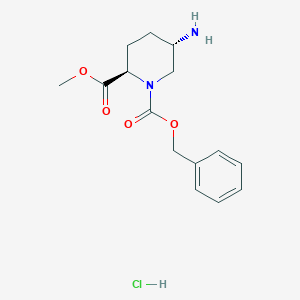
4-(3,4-Dichlorophenyl)-3-fluoropiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorophenyl)-3-fluoropiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a 3,4-dichlorophenyl group and a fluorine atom attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine typically involves the reaction of 3,4-dichlorophenylamine with a fluorinated piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted piperidines.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
4-(3,4-Dichlorophenyl)-3-fluoropiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
4-(3,4-Dichlorophenyl)-3-fluoropiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an antitubercular agent.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(3,4-Dichlorophenyl)-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
4-(3,4-Dichlorophenyl)-3-fluoropiperidine can be compared with other similar compounds, such as:
3,4-Dichlorophenyl isothiocyanate: Used in protein modification and labeling.
3,4-Dichlorophenylacetic acid: Used in the synthesis of tetra substituted diethylenetriamines.
3,4-Dichlorophenyl isocyanate: Used in the synthesis of substituted urea derivatives.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
属性
分子式 |
C11H12Cl2FN |
|---|---|
分子量 |
248.12 g/mol |
IUPAC 名称 |
4-(3,4-dichlorophenyl)-3-fluoropiperidine |
InChI |
InChI=1S/C11H12Cl2FN/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-2,5,8,11,15H,3-4,6H2 |
InChI 键 |
IIPQUCWGGYSYPP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC(C1C2=CC(=C(C=C2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


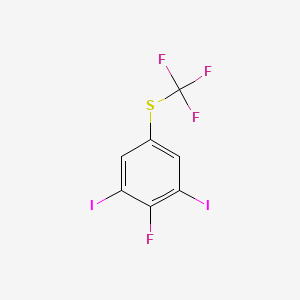

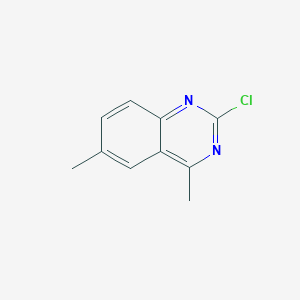
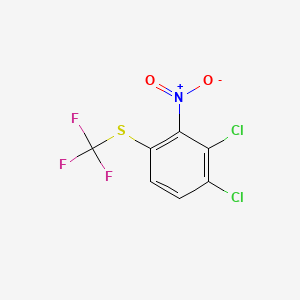
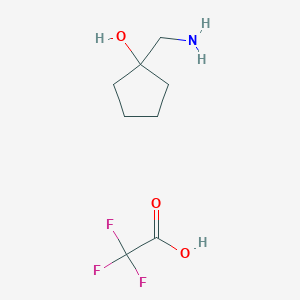
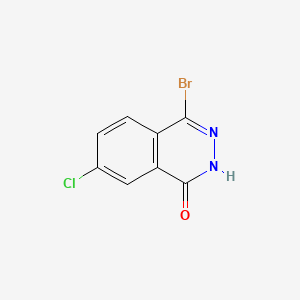
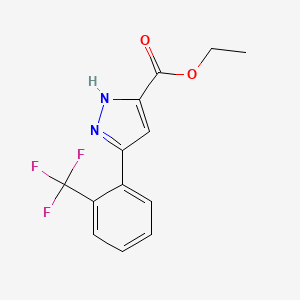

![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)


